

Navigating the Clinical Landscape of PRMT5 Inhibitors: A Comparative Guide

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The quest for effective cancer therapies has led researchers to explore novel targets, with Protein Arginine Methyltransferase 5 (PRMT5) emerging as a promising candidate. Dysregulation of PRMT5 is implicated in various cancers, driving interest in the development of inhibitors to block its activity. This guide provides a comparative analysis of the clinical trial results for several PRMT5 inhibitors, offering a valuable resource for researchers, scientists, and drug development professionals. While the focus is on compounds with available clinical data, we also introduce **Prmt5-IN-31**, a preclinical inhibitor, to provide a broader perspective on the developmental pipeline.

Prmt5-IN-31: A Preclinical Snapshot

Prmt5-IN-31, also known as Compound 3m, is a selective PRMT5 inhibitor that has demonstrated promising preclinical activity. To date, there is no publicly available data from clinical trials for **Prmt5-IN-31**. Laboratory studies have shown that it has an IC50 of 0.31 μ M and exhibits antiproliferative effects in A549 lung cancer cells by inducing apoptosis and inhibiting cell migration. It has also been observed to up-regulate the hnRNP E1 protein level.

Clinical Trial Results of Investigational PRMT5 Inhibitors

Several PRMT5 inhibitors have advanced into clinical trials, providing valuable insights into their safety and efficacy in various cancer types. The following sections summarize the available clinical trial data for prominent PRMT5 inhibitors.





GSK3326595 (in partnership with JNJ-64619178)

GSK3326595 is a potent and selective oral PRMT5 inhibitor that has been evaluated in both solid and hematologic malignancies.

Efficacy in Solid Tumors: In the Phase 1 METEOR-1 trial (NCT02783300) involving patients with advanced solid tumors, GSK3326595 showed modest efficacy. Confirmed partial responses (PRs) were observed in patients with adenoid cystic carcinoma (ACC) and estrogen receptor-positive breast cancer. The overall response rate (ORR) in patients with ACC was 11.5%, with a median progression-free survival (PFS) of 19.1 months.

Efficacy in Hematologic Malignancies: In patients with non-Hodgkin lymphoma (NHL), the ORR was 10%, with two complete responses (CRs) observed in patients with follicular lymphoma and diffuse large B-cell lymphoma. A study in patients with lower-risk myelodysplastic syndromes (MDS), however, showed no evidence of clinical benefit.

Safety Profile: The most common treatment-related adverse events (TRAEs) of any grade were nausea, vomiting, fatigue, constipation, and thrombocytopenia. Thrombocytopenia was identified as the only dose-limiting toxicity in the study of JNJ-64619178.

| Inhibitor | Trial (NCT) | Cancer Type | Key Efficacy Results | Reference(s) |
|--------------|---------------------------|--------------------------------|---|--------------|
| GSK3326595 | METEOR-1 (NCT02783300) | Advanced Solid Tumors | 3 confirmed PRs (2 in ACC, 1 in ER+ breast cancer) | |
| JNJ-64619178 | Phase 1 (NCT03573310) | Advanced Solid Tumors & NHL | ORR: 5.6% (overall); 11.5% in ACC; Median PFS in ACC: 19.1 months | - |
| GSK3326595 | Phase 1/2 | Myeloid Neoplasms | Limited clinical activity | _ |
| JNJ-64619178 | Phase 1 | Lower-risk MDS | No evidence of clinical benefit | |



AMG 193

AMG 193 is a first-in-class, MTA-cooperative PRMT5 inhibitor that selectively targets tumors with methylthioadenosine phosphorylase (MTAP) deletion. MTAP deletions occur in approximately 10-15% of cancers.

Efficacy: In a first-in-human Phase 1 trial (NCT05094336), AMG 193 demonstrated promising antitumor activity in patients with MTAP-deleted solid tumors. An objective response rate of 21.4% was observed across eight different tumor types, including non-small cell lung cancer (NSCLC), pancreatic adenocarcinoma, and biliary tract cancer. Confirmed partial responses were seen in various tumor types.

Safety Profile: The most common treatment-related adverse events were nausea, fatigue, and vomiting. Importantly, no significant myelosuppression was observed.

| Inhibitor | Trial (NCT) | Cancer Type | Key Efficacy Results | Reference(s) |
|-----------|-----------------------------------|------------------------------|--|--------------|
| AMG 193 | MTAPESTRY 101 (NCT05094336) | MTAP-deleted Solid Tumors | ORR: 21.4%; Confirmed PRs across multiple tumor types | |

PRT811 (P-500)

PRT811 is a brain-penetrant PRMT5 inhibitor that has shown early signs of efficacy in central nervous system (CNS) tumors and uveal melanoma.

Efficacy: In a Phase 1 trial (NCT04089449), two patients with recurrent, high-grade glioma with IDH mutations achieved complete responses, with one response ongoing for over 31 months. In patients with uveal melanoma with a splicing mutation, one confirmed partial response was observed with a duration of 10 months.

Safety Profile: The most common treatment-related adverse events were nausea, vomiting, fatigue, constipation, and thrombocytopenia, which were mostly grade 1-2.



| Inhibitor | Trial (NCT) | Cancer Type | Key Efficacy Results | Reference(s) |
|-----------|--------------------------|---|-------------------------|--------------|
| PRT811 | Phase 1 (NCT04089449) | Recurrent High- Grade Glioma (IDH+) | 2 CRs | |
| PRT811 | Phase 1 (NCT04089449) | Uveal Melanoma (Splicing Mutation+) | 1 confirmed PR | _ |

MRTX1719

MRTX1719 is another MTA-cooperative PRMT5 inhibitor that selectively targets MTAP-deleted cancers.

Efficacy: In a Phase 1/2 trial (NCT05245500), MRTX1719 demonstrated early signs of clinical activity with objective responses observed in patients with MTAP-deleted melanoma, gallbladder adenocarcinoma, mesothelioma, non-small cell lung cancer, and malignant peripheral nerve sheath tumors. Six confirmed objective responses were observed in the Phase 1 portion of the study.

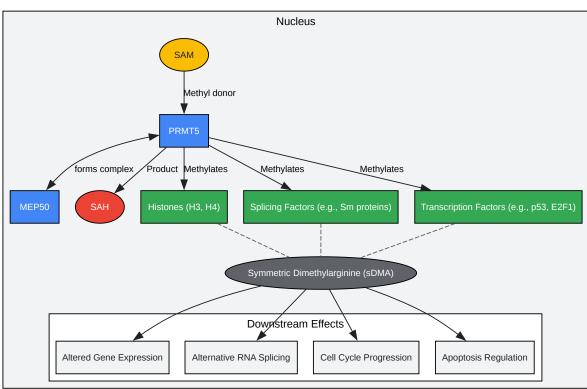
Safety Profile: MRTX1719 was well-tolerated with no dose-limiting toxicities observed at doses up to 400mg once daily. Notably, it did not cause the dose-limiting hematologic adverse events, such as thrombocytopenia, anemia, or neutropenia, that have been associated with first-generation PRMT5 inhibitors.

| Inhibitor | Trial (NCT) | Cancer Type | Key Efficacy Results | Reference(s) |
|-----------|----------------------------|------------------------------|--|--------------|
| MRTX1719 | Phase 1/2 (NCT05245500) | MTAP-deleted Solid Tumors | 6 confirmed objective responses in Phase 1 | |

Signaling Pathways and Experimental Workflows



To provide a deeper understanding of the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the PRMT5 signaling pathway and a general experimental workflow for preclinical assessment.



PRMT5 Signaling Pathway

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Caption: PRMT5 forms a complex with MEP50 and utilizes SAM as a methyl donor to symmetrically dimethylate arginine residues on histone and non-histone proteins, thereby regulating key cellular processes.





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Caption: A generalized workflow for the preclinical evaluation of PRMT5 inhibitors, moving from initial biochemical and cellular assays to in vivo animal models.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. While specific protocols can vary between studies, the following provides an overview of the methodologies commonly employed in the preclinical and clinical evaluation of PRMT5 inhibitors.

Preclinical Assays (as exemplified by Prmt5-IN-31 studies)

- Cell Viability Assay: Cancer cell lines (e.g., A549) are seeded in 96-well plates and treated
 with varying concentrations of the PRMT5 inhibitor for a specified period (e.g., 72 hours).
 Cell viability is then assessed using a commercial kit, such as the CellTiter-Glo®
 Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically
 active cells.
- Apoptosis Assay: Apoptosis induction is often measured by flow cytometry using Annexin V
 and propidium iodide (PI) staining. Cells are treated with the inhibitor, harvested, and stained
 with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet
 of the cell membrane in apoptotic cells) and PI (which enters dead cells).
- Cell Migration Assay: The effect of the inhibitor on cell migration can be evaluated using a wound-healing assay or a Transwell migration assay. In the wound-healing assay, a scratch



is made in a confluent monolayer of cells, and the rate of wound closure is monitored over time in the presence or absence of the inhibitor.

Western Blotting: To confirm target engagement and downstream effects, western blotting is
used. Cells are treated with the inhibitor, and cell lysates are prepared. Proteins are
separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies
against PRMT5, symmetric dimethylarginine (sDMA), and other relevant signaling proteins.

Clinical Trial Methodology (General Overview)

- Study Design: Early-phase clinical trials of PRMT5 inhibitors are typically open-label, dose-escalation, and dose-expansion studies. The dose-escalation phase aims to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D). The dose-expansion phase further evaluates the safety and preliminary efficacy in specific patient cohorts.
- Patient Population: Eligibility criteria generally include patients with advanced or metastatic solid tumors or hematologic malignancies who have progressed on standard therapies. For MTA-cooperative inhibitors like AMG 193 and MRTX1719, enrollment is restricted to patients with tumors harboring an MTAP deletion.
- Efficacy Assessment: Tumor responses are typically evaluated according to Response
 Evaluation Criteria in Solid Tumors (RECIST) or other relevant criteria for hematologic
 malignancies. Key efficacy endpoints include Overall Response Rate (ORR), Complete
 Response (CR), Partial Response (PR), Stable Disease (SD), Duration of Response (DOR),
 and Progression-Free Survival (PFS).
- Safety Assessment: Safety and tolerability are monitored through the regular recording of adverse events (AEs), which are graded according to the Common Terminology Criteria for Adverse Events (CTCAE). Dose-limiting toxicities (DLTs) are carefully assessed during the dose-escalation phase.
- Pharmacokinetics and Pharmacodynamics: Blood samples are collected to determine the
 pharmacokinetic profile of the drug (i.e., how the body absorbs, distributes, metabolizes, and
 excretes it). Pharmacodynamic biomarkers, such as plasma or tumor levels of sDMA, are
 often measured to assess target engagement.



Conclusion

The development of PRMT5 inhibitors represents a promising avenue in oncology. While preclinical compounds like **Prmt5-IN-31** demonstrate the ongoing efforts in discovery, the clinical data from inhibitors such as GSK3326595, AMG 193, PRT811, and MRTX1719 provide a clearer picture of their potential therapeutic value. The MTA-cooperative inhibitors, in particular, highlight the power of a precision medicine approach by targeting a specific genetic vulnerability in cancer cells. As more data from ongoing and future clinical trials become available, the role of PRMT5 inhibitors in the armamentarium of cancer treatments will be further defined.

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